Product packaging for Metenolone acetate(Cat. No.:)

Metenolone acetate

Cat. No.: B1206492
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-UHFFFAOYSA-N
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Description

Historical Context of Metenolone Acetate (B1210297) Synthesis and Initial Chemical Characterization

The foundational chemical formula for Metenolone was first detailed in 1960. opt-union.ru Following this, Metenolone acetate was introduced for medical purposes in West Germany in 1961 and in the United States in 1962. wikipedia.org The pharmaceutical company Schering acquired the rights to the compound in 1960, while Squibb developed a practical version of the drug for the American market in 1962. opt-union.ru

Chemically, this compound (or methenolone (B1676379) 17β-acetate) is classified as a synthetic androstane (B1237026) steroid. wikipedia.org It is the 17β-acetate ester of Metenolone. wikipedia.org The core structure of Metenolone is 1-methyl-5α-androst-1-en-17β-ol-3-one, a derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.org

The synthesis of this compound has been approached through various chemical pathways. One documented method involves a five-step process starting from 17β-Acetoxy-5α-androst-1-en-3-one. researchgate.net Another described synthesis route begins with acetic acid isotestosterone and involves a ketal oxidation reaction followed by a Grignard reaction to produce Metenolone, which is then acetylated to form this compound. google.com

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-Trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate wikipedia.org
Chemical Formula C22H32O3 wikipedia.org
Molar Mass 344.495 g·mol−1 wikipedia.org
CAS Number 434-05-9 wikipedia.org

Evolution of Research Focus on this compound within Steroid Chemistry

Initial research into this compound centered on its anabolic properties and potential medical applications, such as the treatment of anemia resulting from bone marrow failure and conditions causing muscle wasting. wikipedia.orgwikipedia.orgpatsnap.com The compound was noted for its moderate anabolic and weak androgenic effects, which set it apart from other steroids. wikipedia.orgpatsnap.com

Over time, the focus of academic inquiry shifted towards understanding its metabolic fate in the human body. Studies in the early 1990s were dedicated to identifying the urinary metabolites of this compound through gas chromatography/mass spectrometry (GC/MS). semanticscholar.org This research was crucial for understanding how the compound is processed and eliminated, with specific investigations identifying novel metabolites, including 18-hydroxylated forms. researchgate.net

More recent research has ventured into the realm of biotransformation and biocatalysis. nih.govnih.gov Scientists are exploring the use of microorganisms, such as fungi, to structurally modify this compound. nih.gov These studies aim to create novel metabolites with potentially new biological activities. For instance, research has shown that the microbial transformation of this compound can yield new compounds. nih.gov One study reported the creation of three new metabolites through biotransformation with the fungus Trametes hirsuta. nih.gov The biological activities of these new molecules are a key area of investigation; for example, some resulting metabolites have been evaluated for their potential as anti-inflammatory agents or as aromatase inhibitors, which is relevant in cancer research. nih.govnih.gov

Table 2: Timeline of Research Focus

Era Primary Research Focus Key Research Findings
1960s Synthesis & Medical Application Development of synthesis methods; use in treating anemia and muscle wasting. opt-union.ruwikipedia.org
1990s Metabolism & Metabolite Identification Characterization of urinary metabolites using GC/MS. researchgate.netsemanticscholar.org

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound spans several scientific disciplines, including synthetic organic chemistry, biochemistry, and molecular medicine. Its significance stems from its distinct chemical properties and its utility as a model compound for various research endeavors.

The compound's mechanism of action involves binding to androgen receptors, which in turn stimulates protein synthesis and enhances nitrogen retention in muscle cells. patsnap.compatsnap.com This fundamental process has made it a subject of study in the broader investigation of steroid hormone function.

A significant area of research has been its metabolism and biotransformation. The identification of its metabolites is not only crucial for understanding its pharmacology but also has practical applications in areas such as anti-doping science. semanticscholar.orgdntb.gov.ua Furthermore, the use of this compound as a substrate in biocatalysis studies highlights its role in the search for new bioactive compounds. nih.govnih.gov Research into its transformation by microorganisms to produce molecules with potential therapeutic value, such as aromatase inhibitors for cancer therapy, underscores the continuing relevance of this compound in chemical and biochemical research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B1206492 Metenolone acetate

Properties

IUPAC Name

(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUJQOPTMSERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Advanced Derivatization of Metenolone Acetate

Established Synthetic Pathways for Metenolone Acetate (B1210297) Production

The chemical synthesis of metenolone acetate is a multi-step process that begins with precursor steroids and involves a series of carefully controlled chemical reactions. researchgate.net

Several synthetic pathways for this compound have been developed, typically starting from readily available steroid precursors. One documented method begins with 17β-Acetoxy-5α-androst-1-en-3-one. researchgate.netgoogle.com This synthesis involves an epoxidation reaction in the presence of alkaline hydrogen peroxide, followed by catalytic hydrogenolysis, ketalization, oxidation, and a Grignard reaction to yield the core metenolone structure. google.com The final step is the acetylation of the 17β-hydroxyl group to produce this compound. google.com

A detailed five-step synthesis from 17β-Acetoxy-5α-androst-1-en-3-one (1) proceeds as follows:

Bromination: Reaction of the precursor with N-Bromosuccinimide (NBS) in the presence of an acid to form 2β-bromo-1α, 17β-dihydroxy-5α-androstan-3-one 17-acetate (2). researchgate.net

Debromination: Removal of the bromine atom using hydrogen gas and a Raney Nickel catalyst to yield 1α, 17β-dihydroxy-5α-androstan-3-one 17-acetate (3). researchgate.net

Ketalization: Protection of the ketone at C3 by reacting compound (3) with methanol (B129727) in the presence of p-toluenesulfonic acid to give 3,3-dimethyloxy-5α-androstan-1α, 17β-diol 17-acetate (4). researchgate.net

Oxidation: Oxidation of the 1α-hydroxyl group of compound (4) with a chromium trioxide-sulfuric acid mixture to yield 17β-acetoxy-3,3-dimethyloxy-5α-androst-1-one (5). researchgate.net

Grignard Reaction and Acetylation: Treatment of compound (5) with a Grignard reagent, followed by reaction with sulfuric acid and subsequent acetylation, yields the final product, 17β-Acetoxy-1-methyl-5α-androst-1-ene-3-one (this compound, 6). researchgate.net

Another patented method utilizes acetic acid isotestosterone as the starting material. google.com This process involves:

Ketal Oxidation: The raw material undergoes a ketal oxidation reaction with ethylene (B1197577) glycol and calcium hypochlorite (B82951) in an organic solvent, catalyzed by a protonic acid, to form a ketal oxide intermediate. google.com

Grignard Reaction: The intermediate then reacts with a Grignard reagent to produce the metenolone crude product. google.com

Acetylation: The crude metenolone is then acetylated using acetic anhydride (B1165640) in pyridine (B92270) to generate this compound. google.com

Starting MaterialKey IntermediatesKey ReactionsFinal ProductReference
17β-Acetoxy-5α-androst-1-en-3-one2β-bromo-1α, 17β-dihydroxy-5α-androstan-3-one 17-acetate; 17β-acetoxy-3,3-dimethyloxy-5α-androst-1-oneBromination, Debromination, Ketalization, Oxidation, Grignard ReactionThis compound researchgate.net
Acetic acid isotestosteroneKetal oxide compoundKetal Oxidation, Grignard Reaction, AcetylationThis compound google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, making the synthesis more viable for industrial production. researchgate.net In the five-step synthesis starting from 17β-Acetoxy-5α-androst-1-en-3-one, a total yield of 48.7% has been reported, which is considered high for such a multi-step process. researchgate.net

Novel Chemical Modifications and Analog Development of this compound

Research into novel analogs of this compound focuses on modifying its chemical structure to potentially enhance its properties. This involves stereoselective synthesis and various functional group transformations.

Stereoselectivity is a critical aspect of steroid chemistry, as minor changes in the spatial arrangement of atoms can significantly alter biological activity. Microbial transformation techniques have emerged as an effective approach for creating stereoselective derivatives. These biocatalytic methods can lead to the synthesis of chemo-, enantio-, regio-, and stereo-selective/specific derivatives under mild, eco-friendly conditions, often reducing the number of steps required in conventional chemical synthesis. nih.gov Fungal-mediated transformations, for instance, can introduce hydroxyl groups at specific positions on the steroid nucleus with high stereoselectivity. nih.govresearchgate.net

Modifying the functional groups on the this compound scaffold is a primary strategy for developing new derivatives. The 17β-hydroxyl group of the parent compound, metenolone, is a key target for such transformations. Chemical synthesis methods have been used to convert this hydroxyl group into a variety of esters and ethers. google.com Examples include:

Acylation: Producing esters like metenolone propionate (B1217596) and metenolone enanthate. google.com

Etherification: Creating ethers such as metenolone tetrahydropyranyl ether. google.com

Carbonate formation: Synthesizing derivatives like metenolone methyl carbonate and ethyl carbonate. google.com

Furthermore, metabolism studies have revealed that the this compound structure undergoes several in vivo functional group transformations, including oxidation of the 17-hydroxyl group, reduction of A-ring substituents, and hydroxylation at various positions such as C6 and C16. nih.gov These metabolic pathways provide a map of naturally occurring derivatives that can inspire synthetic efforts.

Biocatalysis in this compound Derivatization

Biocatalysis, particularly using whole-cell microorganisms, presents a powerful and green alternative to conventional chemical methods for derivatizing this compound. nih.gov This approach utilizes the enzymatic machinery of fungi to perform complex and selective chemical transformations at ambient temperature and pressure. nih.gov

Incubation of this compound with various fungal cultures has yielded a diverse array of new and known metabolites. For example, biotransformation using Trametes hirsuta produced three new metabolites, including 6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en and 5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate. nih.gov

A comprehensive study involving four different fungi (Rhizopus stolonifer, Aspergillus alliaceous, Fusarium lini, and Cunninghamella elegans) resulted in the isolation of thirteen metabolites. nih.gov The transformations included hydroxylation, dehydrogenation, and reduction reactions. nih.gov Notably, the fermentation with Fusarium lini was able to selectively catalyze dehydrogenation reactions and produced the aromatase inhibitor Atamestane as a major product. nih.gov

MicroorganismType of TransformationResulting Products/MetabolitesReference
Fusarium liniDehydrogenation, Hydroxylation, ReductionAtamestane (aromatase inhibitor) nih.gov
Trametes hirsutaHydroxylation6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en; 5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate; 15β-hydroxy-1-methyl-3-oxo-5α-androst-1,4-dien-17-yl acetate nih.gov
Rhizopus stoloniferBiotransformationMultiple metabolites (unspecified in abstract) nih.gov
Aspergillus alliaceousBiotransformationMultiple metabolites (unspecified in abstract) nih.gov
Cunninghamella elegansBiotransformationMultiple metabolites (unspecified in abstract) nih.gov

These biocatalytic studies not only generate novel derivatives but also provide insights into the enzymatic processes that can modify the steroid, paving the way for further research in drug discovery and development. nih.gov

Microbial Transformation as a Tool for Structural Elucidation of this compound Metabolites

The study of drug metabolism is fundamental to understanding the fate of a compound in vivo. Identifying metabolites is crucial for pharmacology and toxicology, as well as for analytical purposes such as in sports doping control. Microbial transformation serves as a powerful in vitro model to mimic and produce mammalian metabolites of xenobiotics, including anabolic steroids like this compound. Microorganisms possess a diverse array of enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, that can perform reactions analogous to those occurring in the human liver and other tissues.

By incubating this compound with selected microbial cultures, researchers can generate metabolites in quantities sufficient for complete structural analysis using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This process is invaluable for confirming the structures of metabolites that are only found in trace amounts in physiological samples. For instance, studies on the metabolism of this compound in a veal calf identified key metabolites including α-methenolone, 1-methyl-5α-androstan-3,17-diol, and 3α-hydroxy-1-methyl-5α-androstan-17-one researchgate.netresearchgate.net. Microbial systems can be selected to perform the specific types of reductions and hydroxylations needed to synthesize these same compounds, thereby providing authenticated reference standards for analytical detection methods. The use of microbial models thus provides an efficient and scalable alternative to animal studies for the purpose of metabolite identification and structural elucidation.

Fungal Biotransformation for Novel this compound Analogs

The enzymatic machinery of fungi is particularly well-suited for the structural modification of complex molecules like steroids. Fungal biotransformation has been extensively applied to this compound to create novel analogs with potentially enhanced or different biological activities. This process leverages the high degree of regio- and stereoselectivity of fungal enzymes to introduce functional groups at positions that are difficult to modify through conventional chemical synthesis. nih.gov

Incubation of this compound with various fungal species has yielded a wide array of new derivatives. Common transformations include hydroxylation at various positions on the steroid's carbon skeleton, dehydrogenation to introduce double bonds, and reduction of ketone groups. For example, fermentation of this compound with fungi such as Rhizopus stolonifer, Aspergillus alliaceous, Fusarium lini, and Cunninghamella elegans has produced numerous new and known metabolites. nih.govnih.gov Similarly, the mushroom Trametes hirsuta has been used to generate hydroxylated derivatives. nih.gov These biocatalytic reactions have led to the synthesis of compounds such as 6α-hydroxy, 7β-hydroxy, 15β-hydroxy, and 15β,20-dihydroxy analogs of the parent molecule. nih.gov The biotransformation mediated by Fusarium lini was also noted for its ability to selectively catalyze dehydrogenation, leading to the formation of atamestane, an aromatase inhibitor. nih.govnih.gov

The research findings highlight the potential of fungal biocatalysis as a robust platform for drug discovery and lead optimization, enabling the creation of libraries of novel steroid analogs from a single precursor. nih.govnih.gov

Fungus SpeciesMetabolite/Analog ProducedType of TransformationReference
Rhizopus stolonifer6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetateHydroxylation nih.gov
Rhizopus stolonifer6α,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-enHydroxylation, Deacetylation nih.gov
Aspergillus alliaceous7β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetateHydroxylation nih.gov
Aspergillus alliaceous15β,20-dihydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetateHydroxylation nih.gov
Aspergillus alliaceous15β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetateHydroxylation nih.gov
Fusarium lini17β-hydroxy-1-methyl-3-oxoandrosta-1,4-dien (Metenolone)Dehydrogenation, Deacetylation nih.gov
Fusarium lini1-methyl-3-oxoandrosta-1,4-dien-3,17-dione (Atamestane)Dehydrogenation, Oxidation nih.govnih.gov
Cunninghamella elegans12β,17β-dihydroxy-1-methyl-3-oxoandrosta-1,4-dienHydroxylation, Dehydrogenation, Deacetylation nih.gov
Trametes hirsuta6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-enHydroxylation, Deacetylation nih.gov
Trametes hirsuta5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetateHydroxylation nih.gov

Enzymatic Transformations of this compound in Cell-Free Systems

Cell-free enzymatic systems represent a further refinement of biocatalysis, moving from whole-cell transformations to reactions conducted using isolated enzymes or crude cell lysates in an in vitro environment. embopress.org This approach offers several advantages over whole-cell systems, including the elimination of the cell wall as a barrier to substrate uptake and product release, the removal of competing metabolic pathways that can reduce yield, and more precise control over reaction conditions. embopress.org

The transformations observed in the microbial metabolism of this compound are carried out by specific classes of enzymes, primarily steroid hydroxylases (often cytochrome P450 monooxygenases) and hydroxysteroid dehydrogenases. In a cell-free system, these enzymes could be produced recombinantly in high quantities and then used as purified catalysts to transform this compound. This would allow for the targeted synthesis of a single, desired product with high efficiency and purity.

However, while the enzymes responsible for steroid modification are well-known and the principles of cell-free metabolic engineering are established, the specific application of cell-free systems for the enzymatic transformation of this compound is not yet extensively documented in scientific literature. Research on the whole-cell biotransformation of this compound has suggested that future work will involve studying the metabolites at the enzymatic level to understand the biocatalytic mechanisms. nih.gov This indicates that the field is moving toward such detailed investigations, positioning cell-free enzymology as a promising future direction for the advanced derivatization of this compound and other steroids.

Molecular and Cellular Pharmacology of Metenolone Acetate

Androgen Receptor Binding Kinetics and Ligand-Receptor Complex Formation

Metenolone acetate (B1210297) exerts its effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-inducible transcription factor. patsnap.compatsnap.comnih.gov The binding of metenolone acetate to the AR, which is located in the cytoplasm of target cells in an unliganded state, initiates a conformational change in the receptor protein. patsnap.comnih.gov This leads to the dissociation of heat shock proteins and allows the ligand-receptor complex to translocate into the nucleus. nih.govnih.gov

Once in the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. nih.gov This interaction modulates the transcription of these genes, leading to the synthesis of specific proteins that mediate the anabolic and androgenic effects of the compound. patsnap.comnih.gov Metenolone has a notable ability to firmly bind to androgen receptors, with a binding affinity stronger than that of testosterone (B1683101). ncats.io However, its affinity for human serum sex hormone-binding globulin (SHBG) is very low, at about 16% of that of testosterone. wikipedia.org

Transcriptional Regulation and Gene Expression Modulation by this compound

The binding of the this compound-AR complex to AREs results in the altered regulation of target gene transcription, which is fundamental to its anabolic effects. nih.gov This process stimulates the activation of muscle protein synthesis. nih.gov The interaction of the steroid-receptor complex with the DNA in muscle cells activates specific genes involved in protein synthesis, a critical aspect of muscle growth and repair. patsnap.com

Studies have shown that anabolic steroids can influence the expression of various genes. For instance, in cattle treated with a combination of trenbolone (B1683226) acetate and estradiol, there was an upregulation of insulin-like growth factor 1 (IGF-1) and the androgen receptor, and a downregulation of several other genes including IGF-2 and insulin-like growth factor binding protein 2. tum.de Furthermore, methenolone (B1676379) has been shown to promote the release of IGF-1, a key hormone in muscle development. swolverine.com The administration of AAS has a dose-dependent effect, with larger doses leading to greater anabolic effects. nih.gov

Cellular Mechanisms of Nitrogen Retention Induced by this compound

A key anabolic effect of this compound is its ability to enhance nitrogen retention in muscle tissue. patsnap.compatsnap.com Nitrogen is a fundamental component of amino acids, which are the building blocks of proteins. patsnap.com By promoting a positive nitrogen balance, where nitrogen intake exceeds nitrogen excretion, this compound helps create an anabolic environment conducive to muscle preservation and growth. patsnap.comswolverine.com This enhanced nitrogen retention supports more efficient muscle recovery and growth. patsnap.com

The improved nitrogen balance is crucial for preserving muscle mass, particularly during periods of caloric restriction. patsnap.com This mechanism is a cornerstone of the anabolic action of steroids like this compound, contributing significantly to their muscle-building properties. patsnap.compatsnap.com

Investigating Erythropoiesis Stimulation at the Cellular Level by this compound

This compound has been observed to stimulate erythropoiesis, the process of red blood cell production. patsnap.com This effect is mediated by the stimulation of erythropoietin-sensitive cells in the bone marrow. medicalantiaging.com Erythropoietin is a glycoprotein (B1211001) hormone essential for the maturation of erythroid progenitor cells into erythrocytes. google.com

By increasing the number of red blood cells, this compound enhances the oxygen-carrying capacity of the blood. patsnap.com This can lead to improved endurance and physical performance. patsnap.com The stimulation of the bone marrow is a recognized anabolic effect of these hormones. wikipedia.org Historically, metenolone was used to treat anemia resulting from bone marrow failure. ncats.iowikipedia.org

Modulation of Bone Cell Metabolism by this compound in Preclinical Models

This compound has been shown to influence bone cell metabolism, suggesting a potential role in bone health. medicalantiaging.comnih.gov

Preclinical studies have demonstrated that androgens, including methenolone, can directly stimulate the proliferation of osteoblastic cells in vitro. nih.gov This mitogenic effect was observed in mouse osteoblastic cells, human osteoblast cell cultures, and a human osteosarcoma cell line. nih.gov In addition to promoting proliferation, dihydrotestosterone (B1667394), a related androgen, was found to increase the percentage of cells positive for alkaline phosphatase, a marker of osteoblast differentiation. nih.gov This effect was inhibited by antiandrogens, suggesting it is mediated through the androgen receptor. nih.gov The androgen receptor is predominantly expressed in osteoblasts and osteocytes. nih.gov Upregulation of the androgen receptor in osteoblasts by androgens promotes osteoblast proliferation, differentiation, and the synthesis of extracellular matrix proteins and mineralization. nih.gov

The effects of this compound on bone may also be mediated through the modulation of the vitamin D pathway. medicalantiaging.comnih.gov It has been reported that this compound's effects on bone can occur via the activation of vitamin D, which leads to increased calcium reabsorption from the small intestine. nih.gov Animal studies have suggested that testosterone can increase the synthesis of 1,25(OH)2D3, the active form of vitamin D, by activating the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) and inactivating 25-hydroxyvitamin D 24-hydroxylase (CYP24A1). nih.gov In one case study, treatment with this compound was associated with an increase in serum 1,25(OH)2D3 levels. nih.gov

Interactive Data Table: Effects of this compound on Cellular Processes

Cellular ProcessKey Molecular Target/PathwayObserved EffectReference
Androgen Receptor Signaling Androgen Receptor (AR)Binding and activation of AR, leading to nuclear translocation and gene transcription. patsnap.compatsnap.comnih.gov
Gene Expression Androgen Response Elements (AREs)Modulation of target gene transcription, including those for protein synthesis and IGF-1. patsnap.comnih.govtum.de
Nitrogen Retention Muscle Protein MetabolismPromotion of a positive nitrogen balance. patsnap.compatsnap.comswolverine.com
Erythropoiesis Erythropoietin-sensitive cellsStimulation of red blood cell production. patsnap.commedicalantiaging.com
Osteoblast Proliferation Osteoblastic CellsDirect stimulation of proliferation and differentiation. nih.govnih.gov
Bone Metabolism Vitamin D PathwayPotential activation of vitamin D, leading to increased calcium reabsorption. medicalantiaging.comnih.gov

Non-Genomic Signaling Pathways Associated with this compound

While the primary mechanism of action for this compound is understood to be through its interaction with the nuclear androgen receptor (AR), leading to genomic effects, the exploration of its specific non-genomic signaling pathways is an area with limited direct scientific evidence. nih.govwikipedia.orgpatsnap.compatsnap.comwikipedia.org Non-genomic actions of anabolic-androgenic steroids (AAS) are characterized by their rapid onset, occurring within minutes, and their independence from gene transcription and protein synthesis. nih.gov These effects are typically initiated at the cell membrane.

General Non-Genomic Pathways of Anabolic-Androgenic Steroids:

It is well-established that various AAS can initiate rapid, non-genomic signaling cascades. nih.govfrontiersin.org These pathways, while not specifically detailed for this compound, provide a framework for potential mechanisms.

Activation of Kinase Signaling Cascades: AAS have been shown to activate several kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govljmu.ac.uk Activation of these pathways can influence various cellular processes. For instance, the MAPK/ERK pathway is involved in cell proliferation and differentiation, while the PI3K/Akt pathway plays a crucial role in cell growth and survival. researchgate.netnih.gov

Modulation of Intracellular Calcium Levels: A common non-genomic effect of androgens is the rapid increase in intracellular calcium concentration ([Ca2+]i). nih.govresearchgate.net This is often mediated by G-protein coupled receptors (GPCRs) that activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores. nsca.com This elevation in calcium can then act as a second messenger to influence a variety of cellular functions.

Interaction with Ion Channels: Androgens can also directly modulate the activity of ion channels in the cell membrane. nih.gov This can lead to rapid changes in membrane potential and cellular excitability.

Research on this compound:

Specific experimental studies investigating the direct effects of this compound on these non-genomic signaling pathways are scarce. One study involving rats treated with a combination of nandrolone (B1676933) decanoate (B1226879), this compound, and dromostanolone was identified, which aimed to investigate effects on ion channels, but the specific contribution of this compound could not be isolated. jst.go.jp Another study mentioned metenolone in a list of AAS administered to rodents to examine changes in muscle phenotype, again without isolating its individual effects. researchgate.net

A case report on the use of this compound for treating anemia in a patient with myelodysplastic syndrome noted an attenuation of bone mineral density decline, an effect potentially linked to the activation of vitamin D and subsequent calcium reabsorption. nih.gov However, this study did not investigate the direct non-genomic signaling pathways involved.

Due to the lack of specific research, a detailed analysis of the non-genomic signaling pathways of this compound, including data tables on kinase activation or changes in intracellular ion concentrations, cannot be provided at this time. The scientific community acknowledges the existence of non-genomic actions for AAS as a class, but further research is required to elucidate the specific molecular and cellular pharmacology of this compound in this regard. nih.govservice.gov.uk

Metabolic Pathways and Biotransformation Studies of Metenolone Acetate

In Vitro Metabolic Profiling Using Hepatic Microsomes and Other Enzyme Systems

In vitro studies, primarily utilizing liver microsomes and microbial systems, have been instrumental in identifying the initial metabolic products of metenolone acetate (B1210297). These studies provide insights into the specific enzymatic transformations the compound undergoes.

Studies employing horse liver microsomes have identified several Phase I metabolites of metenolone acetate. These include the parent compound, metenolone (M1), along with other oxidized and reduced derivatives. Microbial biotransformations using various fungi have also yielded a range of hydroxylated metabolites. Phase II metabolism primarily involves conjugation with glucuronic acid and sulfate (B86663) groups, which are critical for enhancing water solubility and excretion.

Table 4.1.1: Identified Phase I and Phase II Metabolites of this compound (In Vitro)

Metabolite IDChemical NameType of MetaboliteSource/Enzyme System
M1Metenolone (1-methyl-5α-androst-1-en-17β-ol-3-one)Phase IHorse Liver Microsomes researchgate.netepa.gov
M21-methyl-5α-androst-1-ene-3,17-dionePhase IHorse Liver Microsomes researchgate.netepa.gov
M31-methyl-5α-androst-1-en-6-ol-3,17-dionePhase IHorse Liver Microsomes researchgate.netepa.gov
M4 & M5Two stereoisomers of 1-methylen-5α-androstan-2-ol-3,17-dionePhase IHorse Liver Microsomes researchgate.netepa.gov
M61-methyl-5α-androst-1-en-16-ol-3,17-dionePhase IHorse Liver Microsomes researchgate.netepa.gov
M7 & M8Monohydroxylated 1-methyl-5α-androst-1-en-17-ol-3-onePhase IHorse Liver Microsomes researchgate.netepa.gov
VariousHydroxylated metabolites (e.g., 6α-hydroxy, 15α-hydroxy, 15β-hydroxy)Phase IMicrobial transformation (e.g., F. lini) oaepublish.comresearchgate.netnih.gov
VariousGlucuronide conjugatesPhase IIVarious enzyme systems ugent.beresearchgate.netdshs-koeln.denih.gov
VariousSulfate conjugates (e.g., 1β-methyl-5α-androstan-17-one-3ζ-sulfate)Phase IIVarious enzyme systems researchgate.netdshs-koeln.deresearchgate.net

The primary enzymatic transformations observed in vitro include:

Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid skeleton, such as at C6, C15, or C16. Microbial studies have highlighted specific hydroxylation patterns, with Fusarium lini noted for its ability to catalyze selective dehydrogenation reactions researchgate.netresearchgate.net.

Oxidation/Reduction: Reduction of keto groups, particularly at the C3 and C6 positions, has been identified as a major biotransformation pathway researchgate.net.

Deacetylation: The acetate ester at the C17 position is susceptible to hydrolysis, yielding the active metenolone form. This process can occur enzymatically annualreviews.orgoup.com.

Conjugation: Phase II metabolism involves the formation of glucuronide and sulfate conjugates, primarily at hydroxyl groups, to increase water solubility and facilitate excretion ugent.beresearchgate.netdshs-koeln.denih.gov. Sulfated metabolites are particularly noted for their potential as long-term detection markers researchgate.netdshs-koeln.deresearchgate.net.

In Vivo Metabolic Studies in Animal Models (e.g., Equine, Bovine)

In vivo studies in animal models have provided crucial information on the excretion and identification of this compound metabolites in biological matrices like urine and feces.

Equine Metabolism: Following oral administration of this compound to horses, the parent ester was generally not detected in urine samples. However, several metabolites were identified, including metenolone (M1), M6, M7, M8, two stereoisomers of M7 (M9 and M10), and 1-methyl-5α-androst-1-en-17α-ol-3-one (M11) researchgate.netepa.gov. A metabolic pathway has been proposed, with metenolone (M1) being a key target metabolite for detecting this compound abuse in horses researchgate.netepa.gov.

Bovine Metabolism: In a study involving a veal calf, daily oral administration of this compound resulted in the detection of three principal metabolites in both urine and fecal samples. Alpha-methenolone was identified as the predominant metabolite, alongside 1-methyl-5α-androstan-3,17-diol and 3α-hydroxy-1-methyl-5α-androstan-17-one. The parent compound was also detectable in feces researchgate.netresearchgate.netnih.gov. Alpha-methenolone remained detectable in urine for up to five days post-administration, while other metabolites were less persistent in feces nih.gov.

Structure Activity Relationship Sar Studies of Metenolone Acetate and Its Analogs

Impact of Steroidal Modifications on Androgen Receptor Binding Affinity

The binding of an anabolic-androgenic steroid (AAS) to the androgen receptor (AR) is the initiating step for its biological effects patsnap.com. The structure of metenolone acetate (B1210297) incorporates several features that modulate this interaction. The affinity of metenolone for the androgen receptor has been compared to other anabolic steroids in studies using rat and rabbit skeletal muscle. In these studies, metenolone demonstrated a strong binding affinity for the AR, greater than that of testosterone (B1683101) but less than 19-nortestosterone (nandrolone) and methyltrienolone (MT) houstonmethodist.org.

Key structural features of steroidal androgens are crucial for receptor interaction. The 3-keto group and the 17β-hydroxyl group are generally considered essential for a high-affinity ligand-receptor interaction nih.gov. The oxygen of the 3-keto group can act as a hydrogen bond acceptor for amino acids within the receptor's binding domain, a critical interaction for stabilizing the complex peterbond.org.

Modifications in the A-ring of the steroid nucleus, such as the introduction of a double bond between carbons 1 and 2 in metenolone, alter the shape of the molecule. This change can influence how the steroid fits into the ligand-binding pocket of the AR, thereby affecting binding affinity. Furthermore, the presence of a 1-methyl group, as seen in metenolone, can also enhance binding affinity and confer oral activity wikipedia.org.

The relative binding affinities (RBA) of several anabolic-androgenic steroids to the androgen receptor in skeletal muscle have been studied, providing a basis for comparing their potential potencies at the receptor level.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)
Methyltrienolone (MT)High
19-Nortestosterone (Nandrolone)Lower than MT
Metenolone Lower than Nandrolone (B1676933)
TestosteroneLower than Metenolone
1α-methyl-DHT (Mesterolone)Lower than Testosterone
Data derived from competitive binding assays in rat and rabbit skeletal muscle houstonmethodist.org.

Influence of Substituents on Metabolic Stability and Resistance to Enzymatic Deactivation

The chemical structure of metenolone acetate is designed to enhance its metabolic stability and prolong its activity. Key modifications prevent rapid deactivation by metabolic enzymes.

One of the most significant modifications is the double bond between the C1 and C2 positions of the steroid's A-ring. This feature makes metenolone resistant to the action of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme present in tissues like skeletal muscle that rapidly inactivates DHT by reducing the 3-keto group peterbond.orgwikipedia.org. By resisting this metabolic pathway, metenolone maintains its active 3-keto configuration for a longer duration, which is crucial for its anabolic effects wikipedia.org.

The introduction of a methyl group at the C1 position also contributes to increased metabolic stability wikipedia.org. This substituent can sterically hinder the approach of metabolizing enzymes. Furthermore, 17α-alkylation is a common strategy to slow the hepatic metabolism of the 17β-hydroxyl group and increase oral bioavailability; however, this compound is esterified at the 17β position instead nih.gov. This esterification protects the 17β-hydroxyl group from rapid oxidation. The acetate ester is cleaved in the body to release the active compound, metenolone.

Metabolism studies in humans have identified several urinary metabolites of this compound. These metabolites result from processes such as the oxidation of the 17-hydroxyl group (after cleavage of the acetate ester), reduction of the A-ring, and hydroxylation at various positions, including C6 and C16 nih.gov. In veal calves, identified metabolites included 1-methyl-5α-androstan-3,17-diol and 3α-hydroxy-1-methyl-5α-androstan-17-one nih.gov.

Correlation between Chemical Structure and Anabolic/Androgenic Selectivity in Preclinical Assays

This compound is known for having moderate anabolic effects and weak androgenic effects wikipedia.org. This improved selectivity is a direct result of its specific chemical modifications. The ratio of anabolic to androgenic activity is a key parameter in the preclinical assessment of these compounds.

The introduction of the C1-C2 double bond is a critical factor in enhancing the anabolic-to-androgenic ratio wikipedia.org. This modification not only increases metabolic resistance in certain tissues but also appears to favor anabolic activity over androgenic effects. Unlike testosterone, which is converted by the 5α-reductase enzyme to the more potent androgen DHT in tissues like the prostate and skin, metenolone, being a DHT derivative, does not undergo this amplification of androgenic activity patsnap.com.

Furthermore, metenolone is not a substrate for the aromatase enzyme, meaning it cannot be converted into estrogenic compounds patsnap.comchemicalbook.com. This lack of aromatization prevents estrogen-related side effects and contributes to its distinct activity profile compared to aromatizable steroids like testosterone. The combination of resistance to 3α-HSD, lack of 5α-reduction amplification, and inability to aromatize results in a compound with a more favorable anabolic profile.

SAR of Biotransformed this compound Derivatives with Modified Biological Activities (e.g., Anti-inflammatory)

Biotransformation, particularly using microorganisms like fungi, can introduce structural modifications to steroids, leading to new derivatives with altered or novel biological activities. Studies on this compound have shown that fungal-mediated transformations can produce metabolites with significant anti-inflammatory properties nih.govdntb.gov.ua.

Fungi such as Rhizopus stolonifer, Aspergillus alliaceous, Fusarium lini, and Cunninghamella elegans have been used to biotransform this compound into various hydroxylated, dehydrogenated, and reduced derivatives nih.gov. These structural changes can dramatically impact the biological activity profile of the parent molecule.

A key finding from these studies is that the position and number of newly introduced hydroxyl groups influence the anti-inflammatory activity. For instance, a study identified that the dihydroxylation of this compound to form 15β,20-dihydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Metabolite 5) significantly increased its inhibitory potential against TNF-α production compared to the parent compound nih.gov. Similarly, hydroxylation at the C-6 position (Metabolite 2) also enhanced this inhibitory effect nih.gov. These findings suggest that introducing polar hydroxyl groups at specific locations on the steroid nucleus can confer or enhance anti-inflammatory activity.

The table below summarizes the anti-inflammatory activity of this compound and some of its biotransformed metabolites.

CompoundModification from this compound (1)Inhibition of TNF-α Production (%)
This compound (1) -62.5 ± 4.4
Metabolite 2 6α-hydroxylation73.4 ± 0.6
Metabolite 5 15β,20-dihydroxylation81.0 ± 2.5
Metabolite 8 Hydrolysis of 17-acetate69.7 ± 1.4
Metabolite 10 Isomerization (5β) and oxidation (17-keto)73.2 ± 0.3
Metabolite 12 A-ring dehydrogenation and 17-keto oxidation71.0 ± 7.2
Data from fungal biotransformation studies nih.gov.

These studies highlight a clear structure-activity relationship where specific enzymatic modifications, such as hydroxylation, can shift the biological activity of a classic anabolic steroid towards an anti-inflammatory profile nih.gov.

Advanced Analytical Methodologies for Metenolone Acetate Research

Development and Validation of Chromatographic Techniques for Metenolone Acetate (B1210297) Analysis

Chromatographic techniques form the backbone of metenolone acetate analysis, offering the necessary separation power to isolate the compound and its related substances from complex matrices. The development and validation of these methods are critical to ensure reliability, accuracy, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for the analytical characterization of this compound. Methods are typically developed to achieve efficient separation and detection, often in pharmaceutical formulations or food supplements.

A common RP-HPLC method for this compound employs a Kintex 5µm EVO C18 analytical column (100 × 4.6 mm). The mobile phase typically consists of a mixture of acetonitrile (B52724) and water in a ratio of 60:40 (v/v), delivered at a flow rate of 1.0 mL/min. Detection is commonly performed using UV detection at 240 nm, with the column maintained at a temperature of 25 °C pensoft.netresearchgate.netresearchgate.net. This method has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for quantitative analysis pensoft.netresearchgate.netresearchgate.net. For instance, the retention time for metenolone has been reported as 3.090 min, while this compound elutes at 7.717 min under these conditions pensoft.net. The precision of such a method has been assessed, with a calculated relative standard deviation (RSD%) of 0.182%, indicating good reproducibility pensoft.net. Limits of detection (LODs) for this compound in dietary supplements have been reported as low as 0.025 μg/L when coupled with mass spectrometry sci-hub.se.

Table 1: Key HPLC Parameters for this compound Analysis

ParameterValueReference
ColumnKintex 5µm EVO C18 (100 × 4.6 mm) pensoft.netresearchgate.netresearchgate.net
Mobile PhaseAcetonitrile:Water (60:40, v/v) pensoft.netresearchgate.netresearchgate.net
Flow Rate1.0 mL/min pensoft.netresearchgate.netresearchgate.net
DetectionUV at 240 nm pensoft.netresearchgate.netresearchgate.net
Column Temperature25 °C pensoft.netresearchgate.netresearchgate.net
Retention Time (Metenolone)3.090 min pensoft.net
Retention Time (this compound)7.717 min pensoft.net
Precision (RSD%)0.182% pensoft.net
LOD (example in supplements)0.025 μg/L sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including anabolic steroids like this compound. GC-MS is extensively used in doping control and forensic analysis for screening and confirmation.

Typical GC-MS analyses for this compound may involve specific injector temperatures (e.g., 280 °C), carrier gas flow rates (e.g., 1.0 mL/min helium), and oven temperature programming. Mass spectrometry is often operated using electron ionization (EI) at 70 eV fda.govunb.br. For enhanced sensitivity or to improve chromatographic behavior, derivatization, such as silylation (e.g., using BSTFA), can be employed, although it is not always required for steroid identification fda.gov. GC-MS has been instrumental in identifying urinary metabolites of this compound, often after hydrolysis of conjugates dntb.gov.uanih.gov. The technique can also detect this compound in both urine and feces samples researchgate.net. Advanced GC-MS/MS techniques, such as GC-EI/MS/MS and GC-CI/MS/MS, offer increased selectivity and sensitivity for metabolite detection researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for the analysis of this compound and its metabolites in complex biological matrices. LC-MS/MS methods are particularly valuable for detecting low concentrations and identifying specific metabolites.

LC-HRMS (High-Resolution Mass Spectrometry) and LC-HRMSMS have been employed to detect sulpho-conjugated metabolites of metenolone, offering insights into its metabolic fate dshs-koeln.de. Furthermore, LC-MS/MS, often in conjunction with derivatization techniques like Girard's Reagent T (GRT), allows for the simultaneous detection of free, glucuronide, and sulfate (B86663) metabolites of metenolone and other steroids, significantly extending detection windows in doping control nih.gov. For instance, GRT derivatization coupled with LC-MS/MS has been validated for the identification of metenolone metabolite, 3α-hydroxy-1-methylen-5α-androstan-17-one-3-glucuronide nih.gov. Magnetic solid-phase extraction (MSPE) combined with LC-MS/MS has also been developed for the determination of various anabolic androgenic steroids (AASs), including this compound, in dietary supplements, achieving low LODs sci-hub.se.

Sample Preparation Techniques for this compound and Metabolite Extraction

Effective sample preparation is a critical prerequisite for successful this compound analysis, particularly when dealing with biological samples like urine or plasma, or complex matrices like food supplements. The goal is to extract the target analytes efficiently, remove interfering substances, and concentrate the analytes to meet the sensitivity requirements of the analytical instruments.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Used for extracting steroids from biological fluids, often employing solvents like ethyl acetate at specific pH values researchgate.netnih.gov.

Solid-Phase Extraction (SPE): A versatile technique for sample cleanup and concentration. Various SPE sorbents and protocols are utilized depending on the sample matrix and target analytes sci-hub.seresearchgate.net. Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles has also been developed for efficient extraction of AASs sci-hub.se.

Derivatization: For GC-MS analysis, derivatization steps, such as silylation with reagents like BSTFA, are sometimes performed to increase the volatility and thermal stability of the analytes, thereby improving chromatographic performance and detection fda.gov. For LC-MS/MS, specific derivatization reagents like Girard's Reagent T (GRT) can be used to simultaneously derivatize and detect various forms of metenolone metabolites nih.gov.

Direct Injection/Dilution: In some LC-MS/MS protocols, particularly for doping control, urine samples may be diluted with a derivatization reagent and injected directly, simplifying the workflow nih.gov.

Spectroscopic Techniques for Structural Elucidation of this compound Derivatives

Spectroscopic techniques are indispensable for unequivocally confirming the identity and elucidating the precise structures of this compound and its various metabolites, particularly novel compounds identified during biotransformation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are powerful tools for structural determination. NMR provides detailed information about the connectivity of atoms and the stereochemistry of molecules, allowing for the assignment of complex structures of metenolone derivatives nih.govmdpi.comresearchgate.net. ¹H NMR is often used as a profiling method, while ¹³C NMR combined with chemometrics can enhance structural insights and quality control in AAS formulations mdpi.com.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS): HRFAB-MS provides accurate mass measurements, allowing for the determination of elemental composition and thus aiding in the identification of unknown compounds. This technique is frequently used in conjunction with NMR to confirm proposed structures of metenolone metabolites nih.govresearchgate.netresearchgate.net. For example, the HRFAB-MS of metabolite 6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate showed a [M+H]⁺ ion at m/z 361.2355, consistent with its proposed formula nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation. Characteristic absorption bands, such as those for hydroxyl (OH), methylene (B1212753) (CH), carbonyl (C=O), and carbon-carbon double bonds (C=C), are used to support structural assignments. For metabolite 6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate, IR spectroscopy revealed characteristic peaks at 3408 cm⁻¹ (OH), 2931 cm⁻¹ (CH), 1729 cm⁻¹ (C=O ester), and 1661 and 1596 cm⁻¹ (C=C) nih.gov. IR spectroscopy is a versatile, non-destructive technique applicable to various sample types and is valuable for chemical identification and quality control bruker.com.

Table 2: Spectroscopic Data for a this compound Metabolite

TechniqueParameter/ValueReference
HRFAB-MS (+ve mode)m/z 361.2355 [M+H]⁺ nih.gov
IR (νmax, cm⁻¹)3408 (OH), 2931 (CH), 1729 (C=O ester), 1661 & 1596 (C=C) nih.gov

Application of Advanced Analytical Methods in Preclinical and Biotransformation Research

The advanced analytical methodologies described above are critically important in various research contexts involving this compound, particularly in understanding its metabolic fate and behavior in biological systems.

Biotransformation Studies: Microbial biotransformation studies, often employing fungi like Rhizopus stolonifer or Aspergillus alliaceous, are used to generate novel derivatives of this compound nih.govresearchgate.netoaepublish.com. Analytical techniques such as NMR, HRFAB-MS, and IR spectroscopy are essential for elucidating the structures of these newly formed metabolites nih.govresearchgate.net. HPLC is used for separating and purifying these metabolites, while LC-MS/MS and GC-MS are employed for their identification and quantification in the biotransformation mixtures nih.govresearchgate.netresearchgate.netoaepublish.com. These studies help in understanding the enzymatic pathways involved in steroid metabolism and can lead to the discovery of compounds with altered pharmacological properties nih.govresearchgate.netoaepublish.com.

Preclinical and Pharmacokinetic Studies: In preclinical research, these analytical methods are used to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. HPLC and LC-MS/MS are employed to quantify the drug and its metabolites in biological fluids (e.g., plasma, urine, feces) over time, providing crucial pharmacokinetic data dntb.gov.uanih.govresearchgate.netresearchgate.netdshs-koeln.de. GC-MS is also utilized for metabolite identification in these studies dntb.gov.uanih.gov. The ability to detect and quantify both the parent compound and its various metabolites is vital for assessing the drug's behavior in vivo.

Doping Control and Forensic Analysis: Advanced analytical techniques are the cornerstone of anti-doping efforts. LC-MS/MS and GC-MS are routinely used to detect this compound and its metabolites in urine samples from athletes nih.govresearchgate.netdshs-koeln.denih.gov. The development of methods that can detect intact phase II metabolites (e.g., glucuronides and sulfates) without hydrolysis, such as those using LC-MS/MS with specific derivatization, significantly enhances the detection capabilities and extends the time windows for identifying metenolone misuse dshs-koeln.denih.gov. GC-MS is also employed for screening black market pharmaceutical products containing anabolic steroids, including this compound, to ensure product quality and detect undeclared substances unb.br.

The continuous development and refinement of these analytical methodologies are paramount for accurate and reliable research and regulatory compliance concerning this compound.

Compound List:

this compound

Metenolone

Metenolone enanthate

Dihydrotestosterone (B1667394) (DHT)

1-methylene-5α-androstan-3α-ol-17-one

Metenolone sulphate

Metenolone glucuronide

1-methyl-5α-androstan-3,17-diol

3α-hydroxy-1-methyl-5α-androstan-17-one

α-methenolone

17-epimethenolone

3α,6β-dihydroxy-1-methylen-5α-androstan-17-one

2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione

6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione

16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione

3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one

6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate

Epiandrosterone

Drostanolone

Testosterone (B1683101)

Testosterone enanthate

Testosterone cypionate

Nandrolone (B1676933) decanoate (B1226879)

Boldenone undecylenate

Drostanolone propionate (B1217596)

Trenbolone (B1683226) acetate

Trenbolone enanthate

Trenbolone hexahydrobenzyl carbonate

Oxymetholone

Methyltestosterone

Trembolone acetate

Methenolone (B1676379) enanthate

Mesterolone

Furazadrol

Isofurazadrol

Trenazone

Oxandrolone

Mesterolone

Atamestane

Future Directions and Emerging Research Avenues for Metenolone Acetate

Exploration of Novel Biocatalytic Systems for Metenolone Acetate (B1210297) Transformation

The field of biocatalysis offers promising avenues for the sustainable and selective modification of steroid structures, including metenolone acetate. Future research can focus on identifying and engineering novel enzymes or microbial strains capable of transforming this compound into derivatives with enhanced therapeutic properties or specific metabolic profiles. Studies have demonstrated the ability of various microorganisms, such as Rhizopus stolonifer, Fusarium lini, Cunninghamella elegans, and Aspergillus alliaceous, to biotransform this compound, yielding various hydroxylated and dehydrogenated products oaepublish.comnih.govresearchgate.netresearchgate.net. Future work could explore these or other microbial cell factories for more targeted modifications, such as introducing specific functional groups to alter pharmacokinetic properties or reduce potential side effects. Furthermore, the development of immobilized enzymes or engineered microbial consortia for continuous flow biotransformation could offer more efficient and scalable production methods for this compound derivatives frontiersin.orgslideshare.netresearchfloor.orgramauniversity.ac.inmdpi.comdavidmoore.org.uk.

Advanced Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable for predicting the biological activity and interactions of steroid compounds. Future research can leverage these tools to design novel this compound analogs with tailored properties. QSAR studies have shown that electronic properties and specific molecular descriptors are significantly related to the anabolic and androgenic activities of steroids, providing a basis for rational drug design researchgate.netnih.govresearchgate.net. Advanced computational approaches, including machine learning and artificial intelligence, can be employed to build more predictive models for this compound and its derivatives, forecasting their binding affinities to various receptors, metabolic pathways, and potential off-target effects. This can accelerate the identification of compounds with improved therapeutic indices or novel mechanisms of action researchgate.netresearchgate.netnih.gov.

Development of New Analytical Markers for this compound Research Applications

The accurate and sensitive detection of this compound and its metabolites remains crucial for various research applications, including pharmacokinetic studies and understanding its biological fate. While traditional methods like GC-MS and LC-MS/MS are established, future research should focus on developing novel analytical markers and enhancing existing methodologies. The identification of new, long-term phase II metabolites, such as glucuronides and sulfates, could significantly extend the detection window for this compound abuse or therapeutic monitoring waters.comuit.noresearchgate.net. Emerging techniques like ion mobility spectrometry (IMS) coupled with LC-MS/MS (LC-IM-MS) offer enhanced characterization and sensitivity, providing a structural basis for identifying novel anabolic agents and improving the routine drug testing workflow nih.gov. Furthermore, the development of rapid, portable analytical methods, such as electrochemical sensors or colorimetric arrays, could facilitate on-site screening and preliminary analysis in diverse research settings scirp.orgnih.gov.

Investigating this compound's Role in Specific Molecular Pathways Beyond Androgen Receptor Activation

While this compound is primarily known for its interaction with the androgen receptor (AR), emerging research suggests that steroids can exert effects through pathways independent of canonical nuclear receptor activation. Future investigations should explore potential non-genomic signaling pathways, interactions with other nuclear receptors (e.g., estrogen, glucocorticoid, mineralocorticoid receptors), or modulation of enzyme activities by this compound oup.comnih.govphysiology.orgnih.govacs.org. Understanding these alternative mechanisms could reveal new therapeutic targets or explain observed effects that are not fully accounted for by AR-mediated actions. For instance, some studies have indicated potential osteoanabolic effects of this compound, which may involve pathways distinct from AR signaling . Exploring these less-understood interactions could provide a more comprehensive picture of this compound's biological impact.

Integration of Omics Technologies in this compound Mechanistic Studies

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-level approach to unravel the complex mechanisms of action of this compound researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org. Future research can leverage these platforms to comprehensively map the cellular responses to this compound. Transcriptomic studies can identify genes and pathways modulated by the compound, while proteomic analyses can reveal changes in protein expression and function. Metabolomics can provide insights into the metabolic shifts induced by this compound, offering a snapshot of the cell's physiological state nih.govnih.govfrontiersin.org. Combining these approaches can lead to the identification of novel biomarkers, elucidate complex signaling networks, and provide a deeper understanding of this compound's effects at a systems level, potentially uncovering new therapeutic targets or revealing unexpected biological roles.

Q & A

Q. What analytical methods are recommended for identifying Metenolone Acetate in pharmaceutical preparations?

  • Methodological Answer : this compound can be identified using a combination of chemical tests and spectroscopic techniques.
  • Colorimetric Tests : Dissolve 1 mg in ethanol-sulfuric acid (1:1) and heat; a red-brown color confirms the steroid backbone .
  • Infrared Spectroscopy (IR) : Compare the sample's IR spectrum (KBr disk method) with a reference spectrum. Key absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (3-oxo group) are critical .
  • Thin-Layer Chromatography (TLC) : Use cyclohexane-ethyl acetate (1:1) as the mobile phase. Spots are visualized under UV light (254 nm), with Rf values compared to standards .

Q. How is the purity of this compound assessed using chromatographic and spectroscopic techniques?

  • Methodological Answer : Purity is evaluated through:
  • TLC Purity Test : Spot 10 µL of sample solution (0.035 g/20 mL chloroform) and a diluted standard (1:250). Impurity spots must not exceed the intensity of the standard .
  • UV-Vis Spectrophotometry : Prepare a solution in methanol (0.01 g/100 mL) and measure absorbance at 242 nm. The extinction coefficient (E₁% = 391) quantifies the active ingredient .
  • Heavy Metal Analysis : Test using Method 2 (JP XIV), with lead limits ≤10 ppm .

Q. What structural features of this compound are critical for its biological activity?

  • Methodological Answer : Key structural elements include:
  • The 1-methyl group and 5α-androstane skeleton , which reduce aromatization and enhance anabolic-to-androgenic ratios .
  • The 17β-acetate ester , which modulates solubility and pharmacokinetics. Hydrolysis of this ester in vivo releases the active metabolite, metenolone .
  • Confirmation via X-ray crystallography or NMR is recommended for novel analogs .

Advanced Research Questions

Q. What microbial transformation pathways have been reported for this compound, and how are metabolites characterized?

  • Methodological Answer : Pathways :
  • Hydroxylation : Trametes hirsuta introduces hydroxyl groups at C6β and C15α, producing metabolites like 6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en (2) .
  • Dehydrogenation : Cunninghamella blakesleeana generates 1,4-diene derivatives (e.g., metabolite 4) .
    Characterization Methods :
  • LC-MS/MS : For molecular weight and fragmentation patterns.
  • NMR : To assign stereochemistry (e.g., 5α vs. 5β configurations) .
  • Crystallization : Isolate metabolites for X-ray diffraction studies .

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer : Contradictions arise from solvent purity, temperature, and polymorphic forms.
  • Standardized Protocols : Use USP/JP monographs (e.g., 1,4-dioxane for clarity tests) .
  • DSC/TGA : Assess polymorph stability under storage conditions (e.g., -20°C vs. ambient) .
  • Solvent Screening : Test solubility in DMSO (3.45 mg/mL at 10 mM) and isopropanol (reference standard solutions) .

Q. What experimental designs are optimal for studying this compound's interaction with the androgen receptor (AR)?

  • Methodological Answer : In Vitro Assays :
  • Competitive Binding Assays : Use radiolabeled (³H) dihydrotestosterone and AR-positive cell lines (e.g., LNCaP). Calculate IC₅₀ values .
  • Transcriptional Activation : Transfect cells with AR-responsive luciferase reporters (e.g., MMTV-LUC) and measure dose-response curves .
    Controls : Include reference agonists (e.g., testosterone) and antagonists (e.g., bicalutamide) .

Q. How can researchers address discrepancies in reported melting points (141–144°C vs. 157–161°C)?

  • Methodological Answer : Discrepancies may arise from hydrate formation or polymorphic transitions.
  • Recrystallization : Purify using methanol or chloroform, and dry at 105°C (JP XIV protocol) .
  • Hot-Stage Microscopy : Observe melting behavior under controlled heating rates.
  • PXRD : Confirm crystalline phase consistency .

Data Validation and Reproducibility

Q. What strategies ensure the reliability of this compound data extracted from diverse literature sources?

  • Methodological Answer :
  • Cross-Reference Pharmacopeias : Prioritize JP XIV/USP methods for analytical parameters .
  • Batch-to-Batch Consistency : Use certified reference materials (e.g., Lipomed MTN-1817 series) with documented purity (≥97%) .
  • Independent Replication : Validate synthetic routes (e.g., acetylation of metenolone) via ¹H-NMR and HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metenolone acetate
Reactant of Route 2
Metenolone acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.